molecular formula C12H11N5O B14477269 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- CAS No. 66104-34-5

2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-

Cat. No.: B14477269
CAS No.: 66104-34-5
M. Wt: 241.25 g/mol
InChI Key: AVWBWRNIAZRTHF-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which combines a triazole ring with a pyridine ring, making it a valuable scaffold in the search for biologically active compounds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as phosphodiesterase and lipases by binding to their active sites and preventing their normal function . This interaction disrupts the enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridines and triazole derivatives, such as:

  • 1,2,3-Triazolo[4,5-b]pyridine
  • 1,2,4-Triazole
  • 1,2,3-Triazole

Uniqueness

What sets 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- apart from these similar compounds is its specific substitution pattern and the presence of the methoxyphenyl group.

Properties

CAS No.

66104-34-5

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)triazolo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)17-15-10-6-7-11(13)14-12(10)16-17/h2-7H,1H3,(H2,13,14,16)

InChI Key

AVWBWRNIAZRTHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=NC3=N2)N

Origin of Product

United States

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